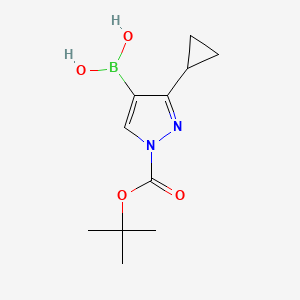

(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H13BN2O4 . It has a molecular weight of 212.01 g/mol . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, but such data is not available in the retrieved information.

Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3 . Its boiling point is 374.1±52.0 °C at 760 mmHg . The melting point is reported to be 157-161°C .

Applications De Recherche Scientifique

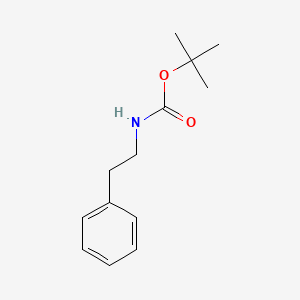

(1) N-tert-Butoxycarbonylation as a Protective Group for Amines

- The N-tert-butoxycarbonyl group is a pivotal amine protecting group in peptide synthesis. It offers significant resistance to racemization and is easily cleaved under mild conditions. Its stability against catalytic hydrogenation and resistance to basic and nucleophilic attacks make it an ideal protective group for multifunctional targets during synthesis (Heydari et al., 2007).

(2) Electrophilic Reagent for Amine Transformation

- The compound serves as an electrophilic reagent, particularly useful in transforming both solution phase and solid phase amines to protected guanidines. Its physical properties, storage instructions, and precautions highlight its stability and handling ease (Robinson, 2003).

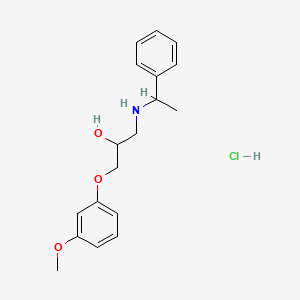

(3) Synthesis of tert-Butyl Esters from Boronic Acids

- A novel protocol outlines the synthesis of tert-butyl esters from boronic acids or boronic acid pinacol esters using di-t-butyl dicarbonate. This process yields high success rates and accommodates a wide range of substrates, making it a versatile method in chemical synthesis (Li et al., 2014).

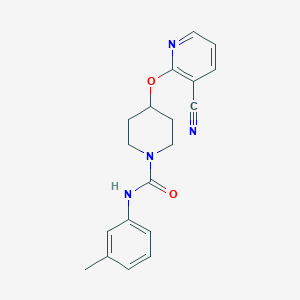

(4) Synthesis of Bifunctional Frustrated Pyrazolylborane Lewis Pairs

- The compound plays a significant role in small molecule fixation by interacting with carbon dioxide, paraformaldehyde, and other small molecules, forming zwitterionic, bicyclic boraheterocycles. This interaction signifies its potential in capturing and stabilizing small molecules (Theuergarten et al., 2012).

(5) Use in Green Chemistry

- The compound has been used in a green approach to protect secondary amine in the substituted pyrazole derivative, facilitating the synthesis of anticancer compounds. This denotes its application in pharmaceutical synthesis while adhering to green chemistry principles (2020).

Safety and Hazards

“(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” is considered harmful if inhaled, in contact with skin, or if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

[3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8(12(16)17)9(13-14)7-4-5-7/h6-7,16-17H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHAFKZWQHMFLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C2CC2)C(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)

![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2381066.png)

![N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2381071.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)

![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)

![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)

![8-Thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2381078.png)